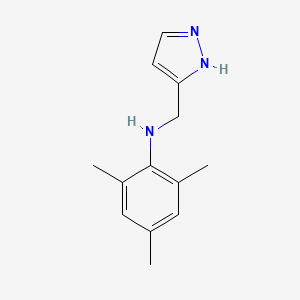![molecular formula C16H19NO2S B7575537 N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline, also known as DMSA, is a compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.4 g/mol. DMSA is a derivative of aniline, and its chemical formula is C15H17NO2S.
作用机制
The mechanism of action of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline involves the formation of stable complexes with heavy metals, which are then excreted from the body through urine. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has a high affinity for heavy metals and can also remove them from tissues and organs.
Biochemical and Physiological Effects:
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. It has been found to be effective in reducing the levels of heavy metals in various tissues and organs, including the liver, kidneys, and brain. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in laboratory experiments is its high specificity for heavy metals, which allows for accurate determination of trace amounts of these metals in environmental samples. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline is also relatively easy to use and can be used in various analytical techniques. However, N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has some limitations, including its inability to remove all heavy metals from tissues and organs and its potential interference with other analytical techniques.
未来方向
There are several future directions for the use of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in scientific research. One area of research is the development of new analytical techniques that can improve the detection of heavy metals in environmental samples. Another area of research is the use of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in the treatment of heavy metal poisoning, which could have significant implications for public health. Additionally, there is a need for further research to understand the long-term effects of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline on human health and the environment.
合成方法
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline can be synthesized using various methods, including the reaction of 3,4-dimethylbenzyl chloride with aniline in the presence of a base, followed by the reaction of the resulting product with methylsulfonyl chloride. Another method involves the reaction of 3,4-dimethylbenzaldehyde with aniline in the presence of a reducing agent, followed by the reaction of the resulting product with methylsulfonyl chloride.
科学研究应用
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has been widely used in scientific research as a reagent for the determination of trace amounts of heavy metals in environmental samples. It is a chelating agent that can bind to heavy metals such as lead, mercury, and cadmium, forming stable complexes that can be easily detected using various analytical techniques such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry.
属性
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-7-8-14(9-13(12)2)11-17-15-5-4-6-16(10-15)20(3,18)19/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDIGLAAJUMTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)

![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)

![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N-[(4-cyanophenyl)methyl]prop-2-enamide](/img/structure/B7575525.png)

![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)

![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)